1-(Pyrrolidin-1-ylsulfonyl)-4,4'-bipiperidine
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Overview
Description
1-(Pyrrolidin-1-ylsulfonyl)-4,4’-bipiperidine is a complex organic compound that features a pyrrolidine ring and a bipiperidine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Scientific Research Applications
1-(Pyrrolidin-1-ylsulfonyl)-4,4’-bipiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s worth noting that pyrrolidine derivatives have been associated with a variety of biological activities and clinical applications .
Result of Action
Compounds with a pyrrolidine ring have been associated with various bioactive molecules with target selectivity .
Action Environment
It’s worth noting that the design of new pyrrolidine compounds with different biological profiles can be guided by the best approach in medicinal chemistry .
Preparation Methods
The synthesis of 1-(Pyrrolidin-1-ylsulfonyl)-4,4’-bipiperidine typically involves multi-step organic reactions. One common synthetic route includes the formation of the bipiperidine core followed by the introduction of the pyrrolidin-1-ylsulfonyl group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations. Industrial production methods may employ optimized reaction conditions to maximize yield and purity, often involving large-scale reactors and continuous flow processes .
Chemical Reactions Analysis
1-(Pyrrolidin-1-ylsulfonyl)-4,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives with potentially enhanced biological properties
Comparison with Similar Compounds
1-(Pyrrolidin-1-ylsulfonyl)-4,4’-bipiperidine can be compared to other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Bipiperidine derivatives: These compounds have a similar core structure and are used in various medicinal chemistry applications.
Sulfonyl-containing compounds: These compounds feature the sulfonyl group, which is known for its role in enhancing the biological activity and stability of molecules
Properties
IUPAC Name |
4-piperidin-4-yl-1-pyrrolidin-1-ylsulfonylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2S/c18-20(19,16-9-1-2-10-16)17-11-5-14(6-12-17)13-3-7-15-8-4-13/h13-15H,1-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMDGDQORQOLMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(CC2)C3CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649259 |
Source
|
Record name | 1-(Pyrrolidine-1-sulfonyl)-4,4'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000958-63-3 |
Source
|
Record name | 1-(Pyrrolidine-1-sulfonyl)-4,4'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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